a basic guide to 1-Benzoyl-3-(3-fluorophenyl)thiourea
a basic guide to 1-Benzoyl-3-(3-fluorophenyl)thiourea
An In-depth Technical Guide to 1-Benzoyl-3-(3-fluorophenyl)thiourea for Drug Development Professionals
Abstract
This guide provides a comprehensive technical overview of 1-Benzoyl-3-(3-fluorophenyl)thiourea, a member of the versatile N-acylthiourea class of compounds. Thiourea derivatives have garnered significant attention in medicinal chemistry due to their broad spectrum of biological activities, including antimicrobial and anticancer properties.[1][2] This document consolidates current knowledge on the synthesis, characterization, physicochemical properties, and biological activities of this specific fluorinated derivative. We will delve into established experimental protocols, analyze its potential mechanisms of action, and discuss future perspectives for its application in drug discovery and development. The inclusion of a fluorine atom is particularly noteworthy, as it can modulate key pharmacological properties such as metabolic stability and binding affinity.[3][4]
Introduction to the Benzoylthiourea Scaffold
The 1,3-disubstituted thiourea core is a privileged scaffold in medicinal chemistry, recognized for its diverse pharmacological potential.[2] The general structure, characterized by a thiocarbonyl group flanked by two nitrogen atoms, allows for extensive chemical modification, enabling the fine-tuning of its biological profile. The presence of both hydrogen bond donors (N-H groups) and a hydrogen bond acceptor (C=S group), along with the C=O group in N-acyl derivatives, facilitates interactions with various biological targets.[5][6] These compounds and their metal complexes have demonstrated a wide array of bioactivities, including antibacterial, antifungal, antiviral, antitubercular, and cytotoxic effects against cancer cell lines.[7][8][9][10]
1-Benzoyl-3-(3-fluorophenyl)thiourea incorporates two key features: the proven benzoylthiourea backbone and a 3-fluorophenyl moiety. The strategic placement of a fluorine atom on the phenyl ring is a common tactic in drug design to enhance properties like lipophilicity and metabolic resistance, which can lead to improved cell penetration and bioavailability.[4] This guide aims to serve as a foundational resource for researchers exploring the therapeutic potential of this promising compound.
Synthesis and Characterization
The synthesis of 1-Benzoyl-3-(3-fluorophenyl)thiourea is typically achieved through a straightforward and high-yielding two-step, one-pot reaction.[1] This method involves the in-situ generation of a benzoyl isothiocyanate intermediate, which is then reacted with the target amine.
General Synthesis Workflow
The primary synthetic route begins with the reaction of a benzoyl chloride with a thiocyanate salt, followed by the addition of 3-fluoroaniline.[1][11]
Caption: General synthesis workflow for 1-Benzoyl-3-(3-fluorophenyl)thiourea.
Detailed Experimental Protocol
This protocol is a representative example based on established methods for analogous compounds.[1]
-
Isothiocyanate Generation: To a solution of potassium thiocyanate (10 mmol) in 50 mL of anhydrous acetone, add benzoyl chloride (10 mmol) dropwise with stirring.
-
Reaction: Reflux the mixture for 1-2 hours to facilitate the formation of benzoyl isothiocyanate in situ. The formation of a potassium chloride precipitate will be observed.
-
Amine Addition: To the same reaction mixture, add a solution of 3-fluoroaniline (10 mmol) in 20 mL of anhydrous acetone dropwise.
-
Completion: Continue to reflux the reaction mixture for an additional 4-6 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Isolation: After completion, pour the reaction mixture into a beaker of crushed ice or cold water.
-
Purification: Collect the resulting solid precipitate by vacuum filtration, wash thoroughly with distilled water, and recrystallize from a suitable solvent such as ethanol or an ethanol/water mixture to yield the pure product.
-
Characterization: Confirm the structure of the synthesized compound using IR, ¹H-NMR, ¹³C-NMR, and Mass Spectrometry.
Spectroscopic Characterization Data
The structural identity of 1-Benzoyl-3-(3-fluorophenyl)thiourea is confirmed by characteristic spectroscopic signals.
| Technique | Functional Group | Expected Characteristic Signal |
| FTIR (cm⁻¹) | N-H stretching | 3300 - 3400 |
| C=O stretching | ~1700 | |
| C=C (aromatic) | 1600 - 1500 | |
| C-N stretching | 1330 - 1350 | |
| C=S stretching | 700 - 750 | |
| ¹H-NMR (ppm) | Aromatic Protons | 6.8 - 8.5 |
| N-H Protons | 9.0 - 12.0 (broad singlets) | |
| ¹³C-NMR (ppm) | C=S (thiocarbonyl) | ~180 |
| C=O (carbonyl) | ~170 | |
| Aromatic Carbons | 110 - 165 |
Note: Exact peak positions may vary depending on the solvent and instrument used. Data is inferred from similar structures reported in the literature.[4][12][13]
Physicochemical Properties
A summary of the key chemical and physical properties of the title compound is provided below.
| Property | Value | Source |
| Molecular Formula | C₁₄H₁₁FN₂OS | [14] |
| Molecular Weight | 274.31 g/mol | [14] |
| Exact Mass | 274.05800 u | [14] |
| Physical Form | Solid | |
| CAS Number | 82635-62-9 | [14][15] |
Biological Activities and Potential Applications
The benzoylthiourea scaffold is associated with a diverse range of biological activities. The introduction of a fluorine substituent can significantly influence this profile.
Antimicrobial Activity
Thiourea derivatives are well-documented as potent antimicrobial agents, often exhibiting greater activity against Gram-positive bacteria and fungi.[7][16]
-
Antibacterial: Studies on analogous compounds show significant activity against strains like Staphylococcus aureus and Bacillus subtilis.[1] The mechanism is believed to involve the disruption of the bacterial membrane or inhibition of essential enzymes.[5] The C=S and C=O groups can act as chelating agents, potentially interfering with metallic cofactors in bacterial enzymes.[6]
-
Antifungal: Fluorinated benzoylthioureas have demonstrated particularly strong antifungal activity against species such as Aspergillus niger and Candida albicans.[3][4] The increased lipophilicity imparted by the fluorine atom may enhance the compound's ability to penetrate the fungal cell wall.[4]
Anticancer Activity
A significant body of research points to the potent cytotoxic effects of benzoylthiourea derivatives against a variety of human cancer cell lines.[8][17][18]
-
Cytotoxicity: Halogen-substituted derivatives have shown promising IC₅₀ values against breast (MCF-7, T47D), colon (SW480), and cervical (HeLa) cancer cell lines.[9][19][20] In several studies, these compounds exhibited greater potency than the reference drug hydroxyurea.[8][19]
-
Selectivity: Importantly, some derivatives have displayed favorable selectivity, showing higher cytotoxicity towards cancer cells compared to normal cell lines, which is a critical parameter for potential therapeutic agents.[9]
| Compound Class | Cancer Cell Line | Reported Activity (IC₅₀) | Reference |
| Phenylthiourea Derivatives | T47D (Breast) | 0.43 - 0.85 mM | [20] |
| Trifluoromethylphenylthioureas | SW620 (Colon) | 1.5 - 8.9 µM | [9] |
| 1-benzoyl-3-methyl thioureas | HeLa (Cervical) | 160–383 µg/mL | [8] |
Other Potential Activities
The therapeutic potential of this scaffold extends beyond antimicrobial and anticancer applications.
-
Antiviral: Acyl thioureas have been investigated for their activity against influenza A and B viruses, with a proposed mechanism involving the inhibition of viral RNA-dependent RNA polymerase.[21]
-
Enzyme Inhibition: Thioureas have been explored as inhibitors for various enzymes, including urease, carbonic anhydrase, and tyrosinase, suggesting a broad potential for therapeutic intervention in different disease states.[1][10]
Proposed Mechanisms of Action
While the precise mechanisms for 1-Benzoyl-3-(3-fluorophenyl)thiourea are not fully elucidated, research on analogous compounds provides strong, evidence-based hypotheses.
As an Antimicrobial Agent: DNA Gyrase Inhibition
Molecular docking studies have suggested that benzoylthiourea derivatives can bind to the ATP-binding site of DNA gyrase subunit B (GyrB), an essential bacterial enzyme involved in DNA replication.[3][5] This inhibition prevents the supercoiling of DNA, leading to bacterial cell death.
Caption: Proposed mechanism of antibacterial action via DNA Gyrase B inhibition.
As an Anticancer Agent: Apoptosis Induction
Many cytotoxic agents exert their effects by inducing apoptosis, or programmed cell death. Studies on trifluoromethylphenylthiourea analogs demonstrated that they can trigger late-stage apoptosis in colon cancer and leukemia cell lines.[9] This process is often accompanied by a reduction in the secretion of pro-survival factors like interleukin-6 (IL-6).
Caption: Simplified pathway of anticancer action through apoptosis induction.
Other potential anticancer targets that have been investigated for this class of compounds include sirtuin-1 (SIRT1) and ribonucleotide reductase, enzymes crucial for cancer cell survival and proliferation.[20][22]
Future Perspectives
1-Benzoyl-3-(3-fluorophenyl)thiourea represents a promising scaffold for further development. Future research should focus on:
-
Lead Optimization: Systematic modification of both the benzoyl and phenyl rings to improve potency, selectivity, and pharmacokinetic properties.
-
Mechanism of Action Studies: Detailed biochemical and cellular assays to definitively identify the molecular targets and pathways responsible for its biological effects.
-
Metal Complexation: Investigating the synthesis of metal complexes (e.g., with copper, platinum, silver) of the compound, as this has been shown to enhance the biological activity of other thiourea derivatives.[12]
-
In Vivo Studies: Advancing the most promising derivatives into preclinical animal models to evaluate their efficacy and safety profiles.
This technical guide consolidates the existing literature to provide a solid foundation for researchers and drug development professionals interested in the therapeutic potential of 1-Benzoyl-3-(3-fluorophenyl)thiourea. Its straightforward synthesis and broad biological activity make it a compelling candidate for further investigation.
References
-
Halim, N. I. M., Kassim, K., Fadzil, A. H., & Yamin, B. M. (2015). Synthesis, Characterization and Antibacterial Studies of Benzoylthiourea Derivatives. ResearchGate. [Link]
-
Orlewska, C., et al. (2021). New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications. Molecules. [Link]
-
Cunha, A. C., et al. (2007). Antimicrobial Activity and Structural Study of Disubstituted Thiourea Derivatives. ResearchGate. [Link]
-
de Almeida, T. C. S., et al. (2018). Synthesis of benzoylthiourea derivatives and analysis of their antibacterial performance against planktonic Staphylococcus aureus and its biofilms. Journal of Applied Microbiology. [Link]
-
Yadav, P., et al. (2022). Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea. PMC. [Link]
-
Saeed, A., Shaheen, U., & Hameed, A. (2009). Synthesis, characterization and antimicrobial activity of some new 1-(fluorobenzoyl)-3-(fluorophenyl)thioureas. ResearchGate. [Link]
-
ChemSrc. (2025). 1-BENZOYL-3-(3-FLUOROPHENYL)THIOUREA | CAS#:82635-62-9. Chemsrc.com. [Link]
-
Ruswanto, et al. (2015). Synthesis and in vitro Cytotoxicity of 1-Benzoyl-3-methyl Thiourea Derivatives. ResearchGate. [Link]
-
Plech, T., et al. (2021). Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives. PMC. [Link]
-
Istanbul Ticaret University. (2023). SYNTHESIS OF 2-FLUOROBENZOYL THIOUREA DERIVATIVES. journal.iticu.edu.tr. [Link]
-
Belskaya, N. P., et al. (2011). Synthesis, Spectroscopic Properties and Antipathogenic Activity of New Thiourea Derivatives. MDPI. [Link]
-
RSC Publishing. (2024). Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review. RSC Publishing. [Link]
-
Tok, F., et al. (2022). Synthesis, Characterization and Biological Evaluation of Novel Thiourea Derivatives. DergiPark. [Link]
-
Siswandono, S., et al. (2019). Molecular Docking of N-benzoyl-N'-(4-fluorophenyl) thiourea Derivatives as Anticancer Drug Candidate and Their ADMET prediction. Research Journal of Pharmacy and Technology. [Link]
-
Academia.edu. SYNTHESIS AND SPECTRUM ANALYSIS OF 1-BENZOYL-3-METHYL THIOUREA AS ANTICANCER CANDIDATE. Academia.edu. [Link]
-
ICAIIT 2025 Conference. (2025). Synthesis Cytotoxic Effect and DFT Investigation of some Benzoyl Thiourea Compounds. icait.org. [Link]
-
Al-Hourani, B. (2024). Biological Applications of Thiourea Derivatives: Detailed Review. MDPI. [Link]
-
Shakeel, A., et al. (2016). Thiourea Derivatives in Drug Design and Medicinal Chemistry: A Short Review. Semantic Scholar. [Link]
-
Patel, S. B., et al. (2019). Studies on Aminobenzothiazole and Derivatives: Part-1. Synthesis of Intermediates –1,3-Di(substituted-phenyl)-thiourea using Ammonium Thiocyanate. SSRN. [Link]
-
Malaysian Journal of Analytical Sciences. (2021). RECENT DEVELOPMENT ON THE SYNTHESIS OF THIOUREA DERIVATIVES AND EFFECT OF SUBSTITUENTS ON THE ANTICANCER ACTIVITY. mjasc.com. [Link]
-
Kesuma, D., et al. (2022). Synthesis and cytotoxic activity of N-(2,4-dichloro)benzoyl-N'-phenylthiourea against human breast cancer cell line. Chula Digital Collections. [Link]
-
Saeed, S., et al. (2011). Synthesis and Crystal Structure of 1-(3-fluorophenyl)-3-(3,4,5-trimethoxybenzoyl)thiourea. ResearchGate. [Link]
-
Kesuma, D., et al. (2020). Synthesis and anticancer evaluation of N-benzoyl-N'-phenyltiourea derivatives against human breast cancer cells (T47D). Journal of Chinese Pharmaceutical Sciences. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. mdpi.com [mdpi.com]
- 3. New Substituted Benzoylthiourea Derivatives: From Design to Antimicrobial Applications - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. Molecular docking, synthesis, and antibacterial activity of the analogs of 1-allyl-3-benzoylthiourea - PMC [pmc.ncbi.nlm.nih.gov]
- 6. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 7. repositorio.ufba.br [repositorio.ufba.br]
- 8. researchgate.net [researchgate.net]
- 9. Investigation of the Mechanisms of Cytotoxic Activity of 1,3-Disubstituted Thiourea Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. dergipark.org.tr [dergipark.org.tr]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. acikerisim.ticaret.edu.tr [acikerisim.ticaret.edu.tr]
- 14. 1-BENZOYL-3-(3-FLUOROPHENYL)THIOUREA | CAS#:82635-62-9 | Chemsrc [chemsrc.com]
- 15. scbt.com [scbt.com]
- 16. ovid.com [ovid.com]
- 17. International Conference on Applied Innovations in IT [icaiit.org]
- 18. mjas.analis.com.my [mjas.analis.com.my]
- 19. digital.car.chula.ac.th [digital.car.chula.ac.th]
- 20. jcps.bjmu.edu.cn [jcps.bjmu.edu.cn]
- 21. Exploring the latest trends in chemistry, structure, coordination, and diverse applications of 1-acyl-3-substituted thioureas: a comprehensive review - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02567A [pubs.rsc.org]
- 22. rjptonline.org [rjptonline.org]

